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molecular formula C8H9ClFN B1319995 5-Fluoroisoindoline hydrochloride CAS No. 685565-15-5

5-Fluoroisoindoline hydrochloride

Cat. No. B1319995
M. Wt: 173.61 g/mol
InChI Key: NVFMCKBKBMZDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446103B2

Procedure details

A suspension of 20% palladium hydroxide on carbon (4.0 g) and N-benzyl-5-fluoroisoindoline (D7) (44.6 g) in ethanol (475 ml) and conc. hydrochloric acid (d=1.18, 25 ml) was stirred with hydrogen at 50 psi for 18 h at 45° C. The mixture was cooled to ambient temperature and filtered to remove the catalyst. The filtrate was evaporated in vacuo to give a solid which was stirred with acetone (300 ml) for 0.5 h and filtered to give the title compound (D8) as a solid (29.3 g). 1H NMR δ (D6-DMSO): 10.0 (2H, br, s), 7.41-7.46 (1H, m), 7.15-7.29 (2H, m), 4.49 (2H, s), 4.46 (2H, s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
44.6 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
475 mL
Type
solvent
Reaction Step Three
Quantity
4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][C:15]2[C:10](=[CH:11][CH:12]=[C:13]([F:17])[CH:14]=2)[CH2:9]1)C1C=CC=CC=1.[H][H].CC(C)=O.[ClH:24]>C(O)C.[OH-].[OH-].[Pd+2]>[ClH:24].[F:17][C:13]1[CH:14]=[C:15]2[C:10](=[CH:11][CH:12]=1)[CH2:9][NH:8][CH2:16]2 |f:5.6.7,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
44.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=CC=C(C=C2C1)F
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
475 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
Cl.FC=1C=C2CNCC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 29.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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